2-[4-(4-methoxyphenyl)-5-nitro-1H-imidazol-1-yl]acetohydrazide -

2-[4-(4-methoxyphenyl)-5-nitro-1H-imidazol-1-yl]acetohydrazide

Catalog Number: EVT-5821935
CAS Number:
Molecular Formula: C12H13N5O4
Molecular Weight: 291.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: CMQ hydrochloride serves as a reactant in the synthesis of 5-(flunidazoylmethyl)-8-hydroxyquinoline (FHQ) []. FHQ and its metal chelates have shown antifungal activity against plant pathogens [].

Flunidazole

    Compound Description: Flunidazole, a nitroimidazole derivative, acts as a reactant with 5-chloromethyl-8-hydroxyquinoline hydrochloride (CMQ) to yield 5-(flunidazoylmethyl)-8-hydroxyquinoline (FHQ) [].

5-(flunidazoylmethyl)-8-hydroxyquinoline (FHQ)

    Compound Description: Synthesized from CMQ hydrochloride and flunidazole, FHQ acts as a ligand for various transition metals including Cu2+, Co2+, Ni2+, Mn2+, Zn2+, and Cd2+ []. The resulting metal chelates, along with FHQ itself, have demonstrated antifungal activity [].

Metronidazole

    Compound Description: Metronidazole serves as a precursor in a multi-step synthesis that yields 5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione and N-substituted 2-amino-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazoles [].

2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid

    Compound Description: This compound is an intermediate produced during the synthesis of 5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione and N-substituted 2-amino-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazoles starting from metronidazole [].

Butyl 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetate

    Compound Description: This compound is synthesized from 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid and serves as an intermediate in the synthesis of 5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione and N-substituted 2-amino-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazoles [].

2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide

    Compound Description: This intermediate is prepared from butyl 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetate and is used in the synthesis of 5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione and N-substituted 2-amino-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazoles [].

5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione

    Compound Description: This is one of the final compounds synthesized from a series of reactions starting with metronidazole [].

N-substituted 2-amino-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazoles

    Compound Description: This represents a series of final compounds obtained from a synthetic route starting with metronidazole [].

[18F]-fluoromisonidazole ([18F]FMISO)

* **Compound Description**: [18F]FMISO is a 2-nitroimidazole derivative frequently employed for the characterization of hypoxic tumors using positron emission tomography (PET) imaging []. However, its clinical utility is limited due to its lipophilic nature, resulting in low signal-to-noise ratios stemming from inadequate uptake by hypoxic lesions and sluggish clearance from healthy tissues [].* **Relevance**: As a 2-nitroimidazole derivative, [18F]FMISO shares structural similarities with 2-[4-(4-methoxyphenyl)-5-nitro-1H-imidazol-1-yl]acetohydrazide. This suggests that 2-[4-(4-methoxyphenyl)-5-nitro-1H-imidazol-1-yl]acetohydrazide could be a potential lead for developing novel hypoxia imaging agents. Modifications aimed at optimizing solubility and pharmacokinetic properties, as highlighted by the limitations of [18F]FMISO, could lead to improved imaging agents based on the 2-[4-(4-methoxyphenyl)-5-nitro-1H-imidazol-1-yl]acetohydrazide scaffold.

[18F]-3-fluoro-2-(4-((2-nitro-1H-imidazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)propan-1-ol ([18F]-HX4)

    Compound Description: [18F]-HX4 is a novel 18F-labeled 2-nitroimidazole derivative developed for potential use in positron emission tomography (PET) imaging to identify hypoxic tumors []. This compound is designed to overcome the limitations of [18F]FMISO, particularly its low water solubility and slow tissue clearance [].

6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione hydrochloride (1a.HCl, YM90K)

    Compound Description: 1a.HCl, also known as YM90K, is a potent antagonist of the α-amino-3-hydroxy-5-methylisoxazole-4-propionate (AMPA) subtype of excitatory amino acid (EAA) receptors [, ]. It has been used as a lead compound for the development of novel AMPA receptor antagonists, including several heterocyclic-fused imidazolylquinoxalinones [, ].

NBQX

    Compound Description: NBQX is a known AMPA receptor antagonist []. It has been used as a reference compound for comparing the activity of novel AMPA receptor antagonists, including 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione hydrochloride (YM90K) and its derivatives [].

Properties

Product Name

2-[4-(4-methoxyphenyl)-5-nitro-1H-imidazol-1-yl]acetohydrazide

IUPAC Name

2-[4-(4-methoxyphenyl)-5-nitroimidazol-1-yl]acetohydrazide

Molecular Formula

C12H13N5O4

Molecular Weight

291.26 g/mol

InChI

InChI=1S/C12H13N5O4/c1-21-9-4-2-8(3-5-9)11-12(17(19)20)16(7-14-11)6-10(18)15-13/h2-5,7H,6,13H2,1H3,(H,15,18)

InChI Key

AIPCLHVERNHMMN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C(N(C=N2)CC(=O)NN)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N(C=N2)CC(=O)NN)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.